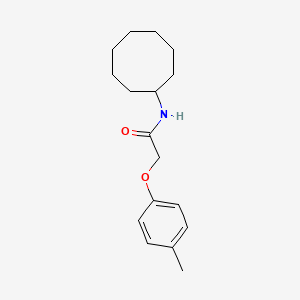
N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as CPOC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPOC belongs to the class of chromene derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
作用机制
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves the inhibition of various signaling pathways that play a crucial role in inflammation, pain sensation, and cancer development. N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide reduces the production of pro-inflammatory mediators, leading to a decrease in inflammation. N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide also inhibits the production of prostaglandins by inhibiting the activity of COX-2, an enzyme that is responsible for the synthesis of prostaglandins. By reducing the production of prostaglandins, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide reduces pain sensation. Finally, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide induces apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. It also reduces pain sensation by inhibiting the production of prostaglandins. Furthermore, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide induces apoptosis in cancer cells, making it a potential anti-cancer drug candidate. However, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has also been found to exhibit cytotoxic effects on normal cells, indicating that it may have limitations for clinical use.
实验室实验的优点和局限性
N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide also has limitations for lab experiments. It exhibits cytotoxic effects on normal cells, indicating that it may not be suitable for in vivo studies. Furthermore, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has not been extensively studied for its pharmacokinetic properties, making it difficult to predict its efficacy in clinical settings.
未来方向
There are several future directions for the study of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide. First, further studies are needed to investigate the pharmacokinetic properties of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide, including its absorption, distribution, metabolism, and excretion. Second, studies are needed to investigate the potential side effects of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide, particularly its cytotoxic effects on normal cells. Third, studies are needed to investigate the efficacy of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide in animal models of inflammation, pain, and cancer. Finally, studies are needed to investigate the potential synergistic effects of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide with other anti-inflammatory, analgesic, and anti-cancer drugs.
合成方法
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 4-hydroxycoumarin in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 2-aminoacetamide to obtain N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide. The yield of the synthesis process is around 50-60%, and the purity of the final product can be improved by recrystallization.
科学研究应用
N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer effects. N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia cells. It also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In addition, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been found to exhibit analgesic effects by inhibiting the production of prostaglandins, which are known to play a key role in pain sensation. Furthermore, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer drug candidate.
属性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c17-9-5-6-12(19)11(7-9)18-16(21)15-8-13(20)10-3-1-2-4-14(10)22-15/h1-8,19H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYVGSLRVFPKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B5853354.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5853366.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B5853374.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)


![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)
![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)

![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)